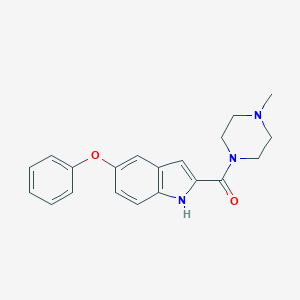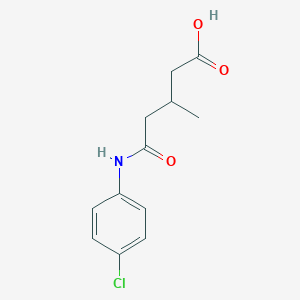
2,5-Dichlorophenyl 2-thiophenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichlorophenyl 2-thiophenesulfonate, also known as DCPTS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPTS is a sulfonated thiophene derivative that has been used in various applications, including as a fluorescent probe for DNA detection, a stabilizer in liquid crystal displays, and as a potential therapeutic agent in cancer treatment.
Wirkmechanismus
The mechanism of action of 2,5-Dichlorophenyl 2-thiophenesulfonate in its various applications is not fully understood. However, studies have suggested that 2,5-Dichlorophenyl 2-thiophenesulfonate binds to specific targets, such as DNA or cancer cells, and induces specific biochemical pathways that lead to its desired effect.
Biochemical and Physiological Effects
2,5-Dichlorophenyl 2-thiophenesulfonate has been shown to have various biochemical and physiological effects in scientific research. In DNA detection, 2,5-Dichlorophenyl 2-thiophenesulfonate selectively binds to DNA and emits fluorescence, allowing for the detection of DNA damage and mutations.
In cancer treatment, 2,5-Dichlorophenyl 2-thiophenesulfonate has been shown to induce apoptosis in cancer cells, leading to their death. This effect is thought to be due to 2,5-Dichlorophenyl 2-thiophenesulfonate's ability to disrupt the mitochondrial membrane potential, leading to the activation of caspases, which are enzymes that play a key role in apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dichlorophenyl 2-thiophenesulfonate has several advantages as a research tool, including its ability to selectively bind to DNA and cancer cells, its fluorescent properties, and its potential as a therapeutic agent. However, 2,5-Dichlorophenyl 2-thiophenesulfonate also has some limitations, including its toxicity at high concentrations and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on 2,5-Dichlorophenyl 2-thiophenesulfonate. One area of research is the development of new methods for synthesizing 2,5-Dichlorophenyl 2-thiophenesulfonate with higher purity and yield. Another direction is the exploration of 2,5-Dichlorophenyl 2-thiophenesulfonate's potential as a therapeutic agent in cancer treatment, including the development of new 2,5-Dichlorophenyl 2-thiophenesulfonate derivatives with improved efficacy and reduced toxicity. Additionally, 2,5-Dichlorophenyl 2-thiophenesulfonate could be further studied as a fluorescent probe for DNA detection in various applications, including medical diagnostics and environmental monitoring.
Synthesemethoden
The synthesis of 2,5-Dichlorophenyl 2-thiophenesulfonate involves the reaction of 2,5-dichlorophenyl isocyanate with thiophene-2-sulfonic acid in the presence of a base such as triethylamine. The reaction yields 2,5-Dichlorophenyl 2-thiophenesulfonate as a white solid with a melting point of 192-194°C. The purity of 2,5-Dichlorophenyl 2-thiophenesulfonate can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2,5-Dichlorophenyl 2-thiophenesulfonate has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 2,5-Dichlorophenyl 2-thiophenesulfonate is its use as a fluorescent probe for DNA detection. 2,5-Dichlorophenyl 2-thiophenesulfonate can selectively bind to DNA and emit fluorescence, making it a useful tool for detecting DNA damage and mutations.
Another area of research where 2,5-Dichlorophenyl 2-thiophenesulfonate has been explored is in liquid crystal displays (LCDs). 2,5-Dichlorophenyl 2-thiophenesulfonate has been used as a stabilizing agent in LCDs due to its ability to enhance the thermal stability of the liquid crystal material.
2,5-Dichlorophenyl 2-thiophenesulfonate has also been investigated as a potential therapeutic agent in cancer treatment. Studies have shown that 2,5-Dichlorophenyl 2-thiophenesulfonate can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for future cancer therapies.
Eigenschaften
Produktname |
2,5-Dichlorophenyl 2-thiophenesulfonate |
|---|---|
Molekularformel |
C10H6Cl2O3S2 |
Molekulargewicht |
309.2 g/mol |
IUPAC-Name |
(2,5-dichlorophenyl) thiophene-2-sulfonate |
InChI |
InChI=1S/C10H6Cl2O3S2/c11-7-3-4-8(12)9(6-7)15-17(13,14)10-2-1-5-16-10/h1-6H |
InChI-Schlüssel |
JXMVHAMKOFKONL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
C1=CSC(=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)
![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)

![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)
![5-{[4-(Benzyloxy)phenyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B276951.png)
